molecular formula C7H12N4 B13557287 (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine

Katalognummer: B13557287
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: PWQFWTMOGJDMLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is a chemical compound that features a triazole ring attached to a cyclobutyl group, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine typically involves the cycloaddition of azides with alkynes, known as the Huisgen cycloaddition or “click reaction.” This reaction is catalyzed by copper (I) and proceeds under mild conditions to form the triazole ring . The cyclobutyl group can be introduced through various synthetic routes, including ring-closing reactions or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. Continuous flow chemistry and other modern techniques could be employed to ensure high yield and purity while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the triazole or cyclobutyl moieties .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and development .

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in binding studies. Its triazole ring is known for its bioisosteric properties, making it a valuable tool in drug discovery .

Medicine

Its ability to interact with biological targets makes it a candidate for therapeutic development .

Industry

In industry, this compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is unique due to its specific ring structure and the presence of the triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its smaller ring size compared to cyclopentyl and cyclohexyl analogs may result in different reactivity and binding characteristics .

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine

InChI

InChI=1S/C7H12N4/c8-3-6-1-7(2-6)11-5-9-4-10-11/h4-7H,1-3,8H2

InChI-Schlüssel

PWQFWTMOGJDMLO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1N2C=NC=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.